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Compound of Interest

Compound Name: (-)-Tracheloside

Cat. No.: B049147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and functional properties of two

related natural compounds: (-)-Tracheloside and nortracheloside. While direct comparative

studies are limited, this document synthesizes available data to highlight their individual

characteristics, biological activities, and mechanisms of action, supported by experimental

protocols and pathway visualizations.

Structural and Physicochemical Properties
(-)-Tracheloside and nortracheloside are both lignan glucosides, sharing a core structural

similarity. Their primary distinction lies in a single methyl group, which results in a slight

difference in their molecular weight and formula. This seemingly minor structural variance can

lead to significant differences in their biological targets and functional outcomes.
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Property (-)-Tracheloside Nortracheloside

Molecular Formula C27H34O12 C26H32O12[1]

Molecular Weight 550.6 g/mol [2] 536.5 g/mol [1]

Chemical Structure A lignan glucoside.

A lignan glucoside, lacking one

methyl group compared to (-)-

tracheloside.

Natural Sources

Trachelospermum asiaticum,

Trachelospermum

jasminoides, Carthamus

tinctorius (Safflower)[2][3]

Trachelospermum asiaticum

Functional Comparison and Biological Activities
Current research indicates that (-)-Tracheloside and nortracheloside interact with distinct

cellular pathways, leading to different biological effects. (-)-Tracheloside has been primarily

investigated for its roles in cell proliferation and oncology, while nortracheloside and its

aglycone, nortrachelogenin, have been studied in the context of neuroactivity and inflammation.
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Biological Activity (-)-Tracheloside
Nortracheloside/Nortrachel
ogenin

Wound Healing
Promotes keratinocyte

proliferation.
Not reported.

Anti-tumor Activity

Inhibits proliferation and

metastasis of colorectal cancer

cells.[3]

The aglycone,

nortrachelogenin, induces

apoptosis in prostate cancer

cells.

Signaling Pathway Modulation
Stimulates the ERK1/2

signaling pathway.

The aglycone,

nortrachelogenin, affects the

Akt signaling pathway.

Neuroactivity Not reported.

Nortracheloside is a high-

affinity ligand for the nicotinic

acetylcholine receptor and an

ion channel inhibitor. The

aglycone, nortrachelogenin,

has effects on the central

nervous system.

Anti-inflammatory Activity
Reported to have anti-

inflammatory effects.[3]

The aglycone,

nortrachelogenin, exhibits anti-

inflammatory properties.

Other Activities Antiestrogenic activity.

Inhibits bacterial ligand-gated

ion channels.[1] The aglycone,

nortrachelogenin, shows anti-

fibrotic effects.

Signaling Pathways
The distinct biological activities of (-)-Tracheloside and nortracheloside can be attributed to

their modulation of different intracellular signaling cascades.
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(-)-Tracheloside MEK stimulates ERK1/2 phosphorylates Proliferation promotes

Click to download full resolution via product page

(-)-Tracheloside stimulates the ERK1/2 signaling pathway.

Nortrachelogenin Akt_Signaling inhibits

Cell_Survival promotes

Apoptosis inhibits

Click to download full resolution via product page

Nortrachelogenin (aglycone of nortracheloside) inhibits Akt signaling.

Experimental Protocols
The following are representative protocols for assays used to determine the biological activities

of (-)-Tracheloside and nortracheloside.

Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of the compounds on cell proliferation and viability.

1. Cell Seeding:

Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:
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Prepare serial dilutions of (-)-Tracheloside or nortracheloside in culture medium.

Replace the existing medium with the medium containing the test compounds.

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

4. Solubilization:

Carefully remove the medium.

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to

each well to dissolve the formazan crystals.

5. Absorbance Measurement:

Read the absorbance at 570 nm using a microplate reader. The absorbance is directly

proportional to the number of viable cells.

Western Blot for ERK1/2 Phosphorylation
This protocol is used to determine if a compound stimulates the ERK1/2 pathway by detecting

the phosphorylated forms of the ERK1/2 proteins.

1. Cell Lysis:

Treat cells with the compound for the specified time.

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and

phosphatase inhibitors.

2. Protein Quantification:

Determine the protein concentration of each lysate using a BCA or Bradford assay.
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3. SDS-PAGE:

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

Separate the proteins by electrophoresis.

4. Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-

ERK1/2) overnight at 4°C.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

6. Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

imaging system.

To normalize, the membrane can be stripped and re-probed with an antibody for total

ERK1/2.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide
Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by a compound.

1. Cell Treatment:

Treat cells with the test compound for the desired duration to induce apoptosis.

2. Cell Staining:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Harvest the cells and wash them with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

Analyze the stained cells by flow cytometry.

Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.

Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

Conclusion
(-)-Tracheloside and nortracheloside, though structurally similar, exhibit distinct biological

activities by modulating different signaling pathways. (-)-Tracheloside shows promise in the

fields of wound healing and oncology through its effects on keratinocyte proliferation and

cancer cell apoptosis, primarily via the ERK1/2 pathway. In contrast, nortracheloside and its

aglycone are more aligned with neuropharmacology and inflammatory responses, with

activities related to ion channel inhibition and modulation of the Akt signaling pathway. Further

direct comparative studies are necessary to fully elucidate their relative potencies and

therapeutic potential. The experimental protocols provided herein offer a framework for such

future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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